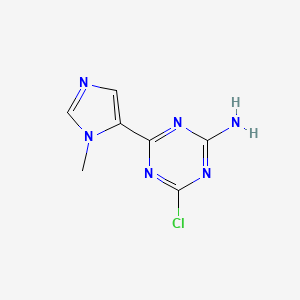
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The chloro group is introduced via nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3).
Introduction of the Imidazole Moiety: The imidazole ring is incorporated through a condensation reaction with 1-methylimidazole, often facilitated by catalysts or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can form larger structures through condensation with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Condensation Products:
科学研究应用
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors, potentially leading to new therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, with unique electronic or optical properties.
Biological Studies: It can be employed in studies of enzyme mechanisms or as a probe for biological pathways.
作用机制
The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and imidazole groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The triazine ring provides a stable framework that can modulate the electronic properties of the compound, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar triazine core but different substitution pattern.
4-Chloro-1,3,5-triazine-2,6-diamine: Another triazine derivative with different functional groups.
1-Methyl-1H-imidazole-5-carboxamide: Contains the imidazole moiety but lacks the triazine ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a chloro group and an imidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H7ClN6 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
4-chloro-6-(3-methylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-10-2-4(14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChI 键 |
LIYPAQUXAACJIV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




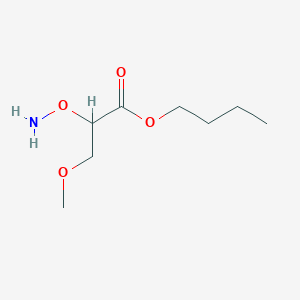
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
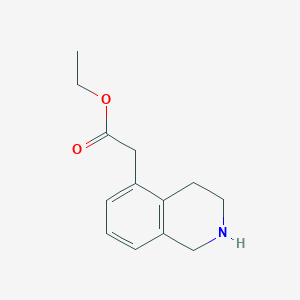

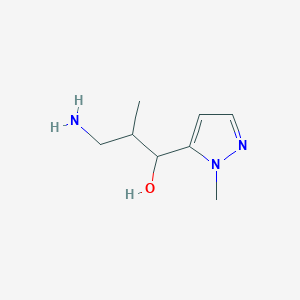
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

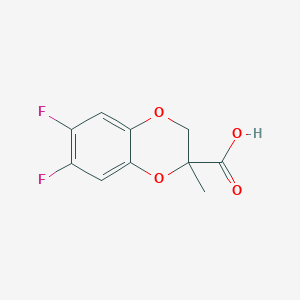
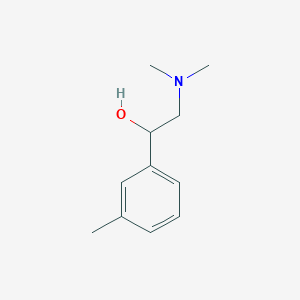
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


